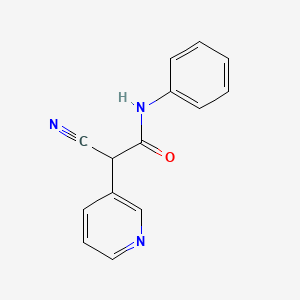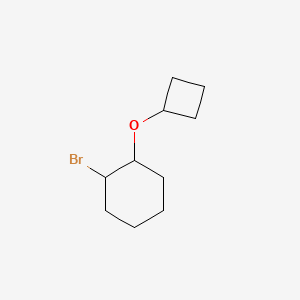
1-(4-Isobutylphenyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isobutylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an isobutyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)cyclopropan-1-ol can be synthesized through the hydrogenation of 4-isobutylacetophenone (IBAP) using a hydrogenation catalyst such as Raney nickel . The reaction is typically carried out in the absence of a solvent, which enhances the conversion efficiency and yield of the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with optimizations for large-scale production. The use of treated activated sponge nickel catalysts and specific washing treatments can significantly improve the yield and efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isobutylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The cyclopropane ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclopropane compounds.
Scientific Research Applications
1-(4-Isobutylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science and engineering
Mechanism of Action
The mechanism of action of 1-(4-Isobutylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo electrochemical reduction, forming radical anions that participate in further chemical transformations . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
2-Bromo-1-(4-isobutylphenyl)ethanone: A brominated derivative with similar structural features.
Cyclopropane: A simple cycloalkane with a three-membered ring, used as an anesthetic.
1-(4-Methoxyphenyl)cyclopropan-1-ol: A methoxy-substituted analog with different chemical properties.
Uniqueness: 1-(4-Isobutylphenyl)cyclopropan-1-ol is unique due to its specific isobutyl substitution on the phenyl ring, which imparts distinct chemical reactivity and potential applications. Its cyclopropane ring also contributes to its unique reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]cyclopropan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10(2)9-11-3-5-12(6-4-11)13(14)7-8-13/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
JDBLCFJBKDKHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


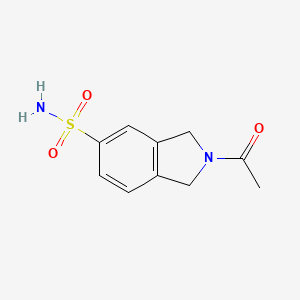

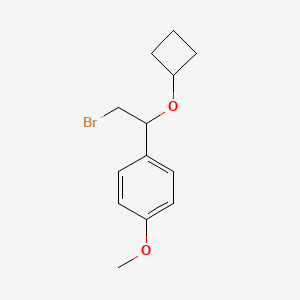
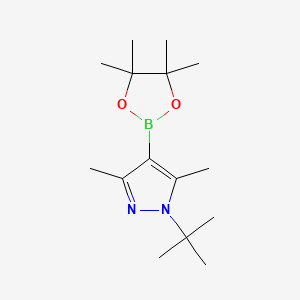
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
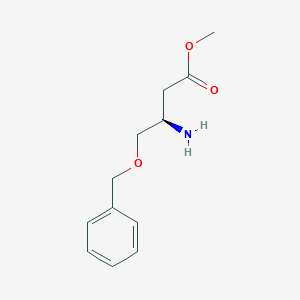



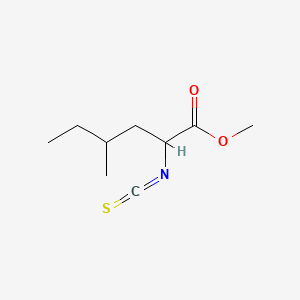
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)

